
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-93-5 . It has a molecular weight of 241.72 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is C12H16ClNO3. The InChI Code is 1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 257.71 g/mol. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have.Applications De Recherche Scientifique
Synthesis and Photophysical Properties
The synthesis and photophysical properties of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have been explored in various studies. For example, research on S, N, and Se-modified methyl salicylate derivatives, including structures similar to Methyl 4-(3-pyrrolidinyloxy)benzoate, indicates the potential of these compounds in photophysical applications due to their unique absorption and emission spectra. These properties are attributed to the specific substituent moieties and their effects on the photophysical behavior of the compounds, offering insights into the design of new materials with desired optical features (Yoon et al., 2019).
Electrochromic Properties and Polymer Synthesis
The electrochromic properties and polymer synthesis applications of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have also been studied. A derivative involving pyrrole and Methyl Red azo dye demonstrated enhanced electrochromic properties compared to polypyrrole films, indicating potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).
Supramolecular Liquid Crystals
Research into the interactions between non-mesomorphic compounds, including derivatives similar to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, has led to the formation of supramolecular liquid crystal phases. These phases are induced by intermolecular hydrogen bonding, with the extent and stability of the liquid crystal phases influenced by different substituents. This work contributes to the understanding of supramolecular chemistry and the development of novel liquid crystal materials (Naoum et al., 2010).
Antimicrobial Evaluation
In the field of antimicrobial research, substituted pyridyl benzoates, structurally related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and evaluated for their antibacterial activity. Certain derivatives have shown promising activity against gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).
Advanced Polymer Materials
The synthesis and properties of hyperbranched aromatic polyamides, incorporating structures akin to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been explored. These studies provide valuable insights into the design and development of advanced polymer materials with potential applications in various fields, including coatings, adhesives, and high-performance composites (Yang et al., 1999).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXKAWLTIIZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
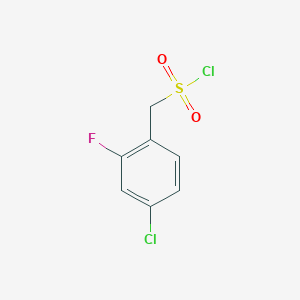
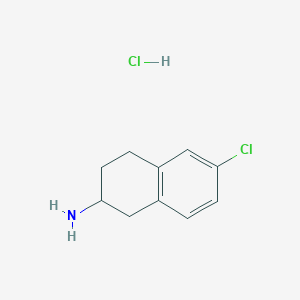
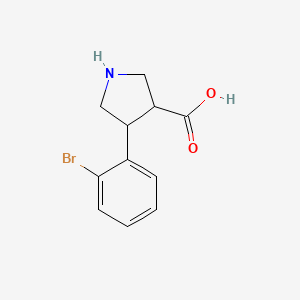
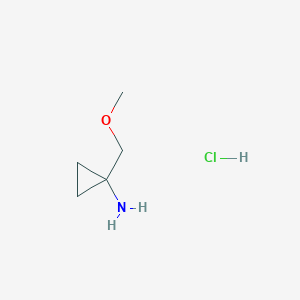
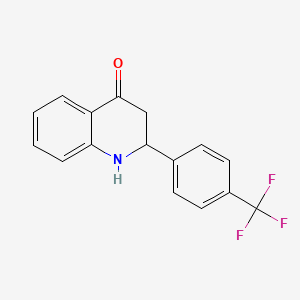
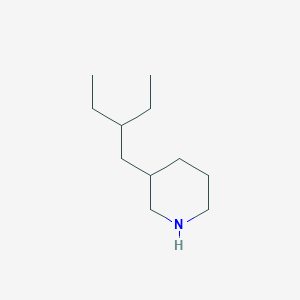
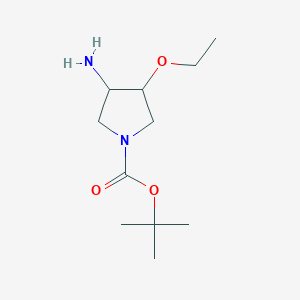
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)
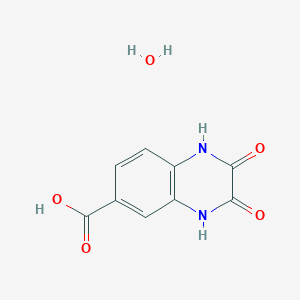
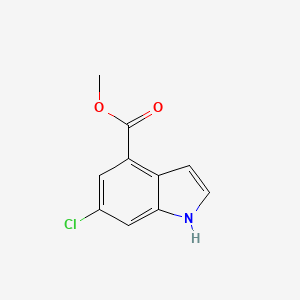
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
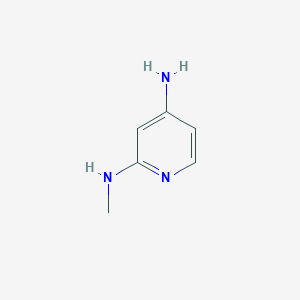
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464761.png)